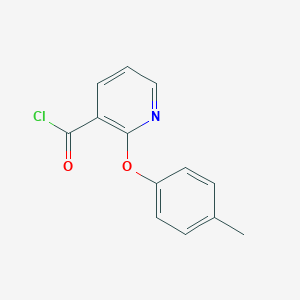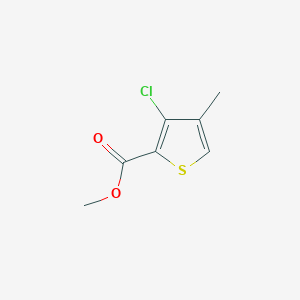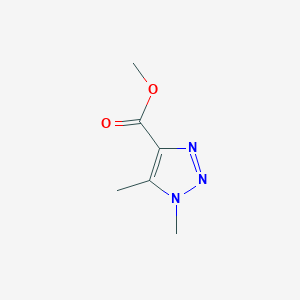
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound used in various synthetic and analytical applications.
Synthesis Analysis
- Research on similar compounds, like those involving palladium and iridium complexes with 2-(4-bromophenyl)pyridine, shows intricate methods of synthesis and characterization (Chen Xu et al., 2014).
- Another study on 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride highlights complex synthesis processes for related pyridine derivatives (B. Koleva et al., 2009).
Molecular Structure Analysis
- X-ray diffraction is commonly used for determining the detailed structures of pyridine-based compounds, as seen in studies on 3-hydroxy-2-methyl-4(1H)-pyridinones (W. Nelson et al., 1988).
Chemical Reactions and Properties
- The compound's chemical reactions, particularly in coordination with metals, form the basis of its application in synthesis processes. For instance, a study on palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines shows the complexity of such reactions (Ju Zhang et al., 2016).
Physical Properties Analysis
- The physical properties of pyridine derivatives are closely linked to their molecular structures and can be analyzed through techniques like single crystal X-ray diffraction and spectroscopy.
Chemical Properties Analysis
- The chemical properties of such compounds can be diverse, depending on their molecular structure and substituents. Studies like those on bis(imino)pyridine-cobaltous chlorides provide insights into their catalytic activities and interactions (Qiang Chen et al., 2018).
Wissenschaftliche Forschungsanwendungen
Application Summary
The compound “2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are significant due to their wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Methods of Application
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Results and Outcomes
The methods developed have been successful in synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds are of interest due to their wide range of biological activities .
Proteomics Research
Application Summary
“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” is used as a specialty product for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experimental procedures within this field .
Pyridinium Salts Synthesis
Application Summary
“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” could potentially be used in the synthesis of pyridinium salts . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals .
Pyridinium Ionic Liquids
Application Summary
“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” could potentially be used in the synthesis of pyridinium ionic liquids . Pyridinium ionic liquids have been highlighted for their synthetic routes, reactivity, and importance in a wide range of research topics .
Gilman Reagents
Application Summary
“2-(4-Methylphenoxy)pyridine-3-carbonyl chloride” could potentially be used in the synthesis of Gilman reagents . Gilman reagents are organocopper compounds that are used in organic chemistry for carbon-carbon bond formation .
Safety And Hazards
The safety information for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . The precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQBNLMZQVRGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379260 |
Source


|
| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride | |
CAS RN |
175135-79-2 |
Source


|
| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)
![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)


![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)




![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)

